molecular formula C18H15NO2 B6368815 5-(2-Benzyloxyphenyl)-3-hydroxypyridine CAS No. 1258634-33-1

5-(2-Benzyloxyphenyl)-3-hydroxypyridine

Cat. No.: B6368815
CAS No.: 1258634-33-1
M. Wt: 277.3 g/mol
InChI Key: VAUWXBVIAWVRJO-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine typically involves the reaction of 2-benzyloxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to form a phenol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-(2-benzyloxyphenyl)-3-pyridone.

    Reduction: Formation of 5-(2-hydroxyphenyl)-3-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxyphenylacetic acid
  • 2-Benzyloxy-5-formylphenylboronic acid
  • 2-Benzyloxy-1-methylpyridinium triflate

Uniqueness

5-(2-Benzyloxyphenyl)-3-hydroxypyridine is unique due to the presence of both a benzyloxyphenyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-10-15(11-19-12-16)17-8-4-5-9-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUWXBVIAWVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683223
Record name 5-[2-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-33-1
Record name 5-[2-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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